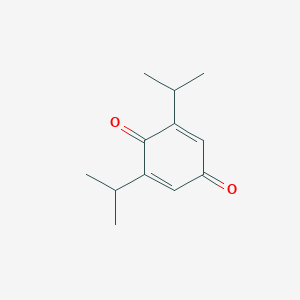

2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione

Description

2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione (CAS: 1988-11-0) is a cyclohexadienedione derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.3 g/mol . It is recognized as Propofol EP Impurity J, a byproduct or degradation product in pharmaceutical formulations. The compound features two isopropyl groups at the 2- and 6-positions of the cyclohexadienedione core, influencing its steric and electronic properties. Its applications are primarily in analytical chemistry as a reference standard for impurity profiling in drug development .

Properties

IUPAC Name |

2,6-di(propan-2-yl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXYWFGBQZICBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C=C(C1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173634 | |

| Record name | 2,6-Diisopropylbenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-11-0 | |

| Record name | 2,6-Diisopropyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1988-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylbenzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropylbenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(propan-2-yl)cyclohexa-2,5-diene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLBENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9809N0LP0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Mode of Action

It is known that quinones, in general, can undergo redox cycling, which involves the transfer of electrons from one molecule to another. This process can generate reactive oxygen species, which can have various effects on cellular processes.

Biochemical Pathways

Pharmacokinetics

For instance, it has a high gastrointestinal absorption and is BBB permeant. Its Log Po/w values suggest moderate lipophilicity, which could influence its distribution in the body.

Action Environment

The action of 2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione can be influenced by various environmental factors. For instance, the presence of other redox-active compounds can potentially affect its redox cycling properties. Additionally, factors that affect the absorption, distribution, metabolism, and excretion of the compound, such as the pH of the gastrointestinal tract or the presence of certain enzymes in the body, can influence its bioavailability and efficacy.

Biological Activity

2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione, also known as 2,6-Diisopropyl-1,4-benzoquinone (CAS No. 1988-11-0), is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 192.25 g/mol. The compound features two isopropyl groups attached to a cyclohexadiene backbone with two ketone functionalities.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 1988-11-0 |

| Log P (octanol-water) | 2.3 |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have shown that the compound can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies have demonstrated that it can induce apoptosis in certain cancer cells through the activation of caspases and modulation of mitochondrial membrane potential. The IC50 values for different cell lines vary, indicating selective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has shown potential anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a role in modulating immune responses.

The biological activities of this compound are primarily attributed to its ability to undergo redox reactions. The compound can participate in electron transfer processes that influence various cellular pathways involved in oxidative stress and inflammation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study published in Cancer Letters examined the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls.

- Neuroprotection : Research conducted on neuroblastoma cells revealed that the compound could protect against neurotoxic agents by enhancing cellular antioxidant defenses.

- Cardiovascular Health : A recent study indicated that this compound may improve endothelial function by reducing oxidative stress markers in hypertensive rats.

Toxicity and Safety

While the compound demonstrates promising biological activities, it is essential to consider its toxicity profile. Acute toxicity studies reveal that it possesses hazardous properties and should be handled with caution due to its classification as a dangerous substance (Hazard Class 6.1).

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The cyclohexa-2,5-diene-1,4-dione scaffold is highly versatile, with substituents dictating its chemical behavior and biological activity. Below is a comparative analysis of key analogs:

Structural and Functional Insights

- Steric Effects : The tert-butyl groups in 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione impart greater steric hindrance compared to isopropyl groups, reducing conformational flexibility and enhancing protein-binding specificity (e.g., MYB suppression in wheat ).

- Solubility : The methoxy group in DMDD improves aqueous solubility, making it biologically active in cell-based assays . In contrast, the isopropyl and tert-butyl analogs are more lipophilic, favoring membrane interactions.

- Reactivity: Amino-substituted derivatives (e.g., 2,3,5,6-tetraamino) are more reactive due to electron-rich amino groups, enabling participation in redox or coordination chemistry .

Research Findings and Data

Binding Affinities and Molecular Interactions

- 2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione demonstrated a binding energy of −6.2 kcal/mol with MYB proteins, outperforming 3,5-di-tert-butylphenol (−6.5 kcal/mol) in silico studies .

Preparation Methods

Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid

The synthesis of 2,6-diisopropylphenol, a direct precursor to the target quinone, begins with the alkylation of p-hydroxybenzoic acid. In the presence of aqueous mineral acid (e.g., H₂SO₄) and propene as the alkylating agent, p-hydroxybenzoic acid undergoes Friedel-Crafts alkylation at 60–65°C to yield 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III). This intermediate is critical for minimizing impurities such as monoalkylated byproducts (e.g., 4-hydroxy-3-isopropylbenzoic acid) and ether derivatives (e.g., 3,5-diisopropyl-4-isopropoxybenzoic acid).

Reaction Conditions and Purification

Decarboxylation to 2,6-Diisopropylphenol

The decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid is performed in a high-boiling solvent (e.g., xylene) with alkali metal hydroxides (e.g., NaOH or KOH) as catalysts under inert atmosphere. This step occurs at 120–160°C, yielding 2,6-diisopropylphenol (Propofol) with >99.9% purity after vacuum distillation.

Decarboxylation Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | NaOH or KOH |

| Temperature | 120–160°C |

| Solvent | Xylene |

| Yield | >90% |

| Purity Post-Distillation | 99.90% |

Oxidation of 2,6-Diisopropylphenol to the Quinone

Oxidative Pathways and Reagents

The conversion of 2,6-diisopropylphenol to 2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione requires selective oxidation of the phenolic hydroxyl group. Common oxidants include:

-

Fremy’s Salt (Potassium Nitrosodisulfonate) : Generates quinones via one-electron oxidation mechanisms.

-

Metal-Based Oxidants (e.g., KMnO₄, CrO₃) : Effective in acidic or alkaline media but may overoxidize sensitive substrates.

Optimal Conditions for Fremy’s Salt Oxidation

-

Solvent : Buffered aqueous solution (pH 7–8)

-

Temperature : 0–25°C

-

Molar Ratio (Phenol:Oxidant) : 1:2

-

Yield : 70–85% (theoretical)

Catalytic Aerobic Oxidation

Recent advances highlight aerobic oxidation using transition metal catalysts (e.g., nickel phenolate complexes). For example, Tp(Ph,Me)Ni-OAr complexes decompose under aerobic conditions in water, producing 2,6-Diisopropyl-1,4-benzoquinone alongside dimeric byproducts. This method mimics biological oxidative processes and avoids harsh reagents.

Nickel-Mediated Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Tp(Ph,Me)Ni-OAr |

| Atmosphere | O₂ (aerobic) |

| Solvent | Water/THF |

| Byproducts | Dihydroquinone dimers |

| Yield | 50–65% |

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

-

Friedel-Crafts/Decarboxylation/Oxidation Route :

-

Advantages : High-purity precursor, scalable for industrial production.

-

Limitations : Multi-step process; oxidation requires precise control to prevent overoxidation.

-

-

Nickel-Catalyzed Aerobic Oxidation :

-

Advantages : Single-step, environmentally benign (uses O₂).

-

Limitations : Moderate yields; requires specialized metal complexes.

-

Impurity Profiles

-

Phenol Route : Major impurities include 2,4-diisopropylphenol and triisopropyl derivatives, which are removed during distillation.

-

Nickel-Mediated Route : Dimeric byproducts (e.g., 3,5,3',5'-tetraisopropyl-4,4'-diphenoquinone) form due to radical coupling.

Industrial-Scale Considerations

Process Optimization

-

Oxidation Step : Continuous flow reactors improve safety and yield by minimizing exposure to reactive intermediates.

-

Catalyst Recovery : Nickel complexes require separation via filtration or extraction, adding to operational costs.

| Metric | Friedel-Crafts Route | Nickel-Mediated Route |

|---|---|---|

| Hazardous Reagents | H₂SO₄, propene | Low (O₂, water) |

| Waste Generation | High (acidic sludge) | Moderate (metal waste) |

| Energy Consumption | High (distillation) | Moderate |

Emerging Methodologies

Photocatalytic Oxidation

UV light-driven oxidation using TiO₂ or Ru-based catalysts shows promise for enhancing selectivity and reducing energy input. Preliminary studies report 60–70% yields under mild conditions.

Biocatalytic Approaches

Enzymatic oxidation (e.g., laccase-mediated reactions) offers sustainable pathways but remains limited by substrate specificity and enzyme stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.